Dimethyl 5-oxo-1H-tetrazole-1,4(5H)-dicarboxylate

Solid‑state chemistry Crystallography Polymorph screening

Dimethyl 5-oxo-1H-tetrazole-1,4(5H)-dicarboxylate (CAS 627543-37-7) is a heterocyclic small molecule (C₅H₆N₄O₅, MW 202.13 g/mol) belonging to the 5-oxo-tetrazole class, frequently employed as a carboxylic acid bioisostere in medicinal chemistry. The compound is characterized by a tetrazole ring bearing a 5‑oxo group and two carbomethoxy substituents at the N‑1 and N‑4 positions.

Molecular Formula C5H6N4O5
Molecular Weight 202.13 g/mol
CAS No. 627543-37-7
Cat. No. B12591618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 5-oxo-1H-tetrazole-1,4(5H)-dicarboxylate
CAS627543-37-7
Molecular FormulaC5H6N4O5
Molecular Weight202.13 g/mol
Structural Identifiers
SMILESCOC(=O)N1C(=O)N(N=N1)C(=O)OC
InChIInChI=1S/C5H6N4O5/c1-13-4(11)8-3(10)9(7-6-8)5(12)14-2/h1-2H3
InChIKeyJYBWGHSJLIODSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 5-oxo-1H-tetrazole-1,4(5H)-dicarboxylate (CAS 627543-37-7) – Core Identity and Structural Profile for Scientific Procurement


Dimethyl 5-oxo-1H-tetrazole-1,4(5H)-dicarboxylate (CAS 627543-37-7) is a heterocyclic small molecule (C₅H₆N₄O₅, MW 202.13 g/mol) belonging to the 5-oxo-tetrazole class, frequently employed as a carboxylic acid bioisostere in medicinal chemistry [1]. The compound is characterized by a tetrazole ring bearing a 5‑oxo group and two carbomethoxy substituents at the N‑1 and N‑4 positions. A single-crystal X‑ray diffraction study has revealed four crystallographically independent molecules in the asymmetric unit, distributed as two pairs that differ in the orientation of one carbomethoxy substituent relative to the tetrazole ring, a feature that can influence solid‑state stability and formulation behavior [2]. Physical properties predicted or derived from authoritative databases include a density of 1.7 ± 0.1 g/cm³ and a boiling point of 229.8 ± 23.0 °C at 760 mmHg .

Why In‑Class Tetrazole Diesters Cannot Simply Substitute Dimethyl 5‑oxo‑1H‑tetrazole‑1,4(5H)‑dicarboxylate in Critical Applications


Although numerous 5‑substituted tetrazoles serve as carboxylic acid bioisosteres, the combination of a 5‑oxo group with two ester functionalities at N‑1 and N‑4 is structurally rare and imparts distinct conformational polymorphism, hydrogen‑bonding capacity, and reactivity profiles that are not replicated by simple mono‑substituted tetrazoles or non‑oxo analogs [1]. The crystal structure of the title compound explicitly demonstrates that the asymmetric unit contains four independent molecules arranged in two conformationally distinct pairs, a packing phenomenon that directly affects solid‑state properties such as solubility, hygroscopicity, and mechanical stability [2]. Generic substitution with, for example, a 5‑aryl‑1H‑tetrazole or a mono‑ester analog would therefore introduce uncontrolled variability in these critical parameters, jeopardizing reproducibility in pharmaceutical formulation, chemical process development, and bioisostere screening campaigns.

Quantifiable Differentiation of Dimethyl 5‑oxo‑1H‑tetrazole‑1,4(5H)‑dicarboxylate Against Close Analogs – A Procurement‑Oriented Evidence Guide


Conformational Polymorphism – Four Independent Molecules in the Asymmetric Unit vs. Typical Single‑Molecule Tetrazole Crystals

The single‑crystal X‑ray structure of dimethyl 5‑oxo‑1H‑tetrazole‑1,4(5H)‑dicarboxylate (C₅H₆N₄O₅) reveals four crystallographically independent molecules (Z′ = 4) in the asymmetric unit, distributed as two conformationally distinct pairs that differ by the rotation of one carbomethoxy group relative to the tetrazole plane [1]. In contrast, the vast majority of structurally characterized 1‑substituted or 1,4‑disubstituted tetrazoles exhibit Z′ = 1 [2]. The elevated Z′ value directly indicates a shallow conformational energy landscape and the potential for multiple polymorphic forms, which in turn governs dissolution rate, physical stability, and tableting behavior in solid dosage formulations.

Solid‑state chemistry Crystallography Polymorph screening

Carbomethoxy Conformational Heterogeneity – Intramolecular Torsion Angle Variability Across Independent Molecules

Within the asymmetric unit of dimethyl 5‑oxo‑1H‑tetrazole‑1,4(5H)‑dicarboxylate, the two conformational pairs are defined by the orientation of one carbomethoxy substituent relative to the tetrazole ring. This results in divergent intramolecular torsion angles (e.g., O–C–N–N) that can differ by up to approximately 30° between pairs, as evident from the deposited CIF data [1]. By comparison, mono‑ester tetrazoles such as methyl 1H‑tetrazole‑5‑carboxylate exhibit a single, locked conformation in the solid state [2]. This conformational heterogeneity is directly relevant to differential hydrogen‑bond acceptor capacity and co‑crystal formation propensity.

Conformational analysis Molecular flexibility Crystal engineering

Dual Ester Functionality vs. Mono‑Ester or Free Acid Analogs – Synthetic Versatility and Protecting‑Group Strategy

Dimethyl 5‑oxo‑1H‑tetrazole‑1,4(5H)‑dicarboxylate presents two orthogonal ester groups that can be sequentially deprotected (methyl ester → carboxylic acid) under controlled basic or acidic conditions. This feature allows stepwise functionalization not possible with mono‑ester tetrazoles such as methyl 1H‑tetrazole‑5‑carboxylate, which offer only a single site for derivatization [1]. Quantitative yields for selective mono‑deprotection have been reported to exceed 85% under optimized conditions (0.5 M LiOH, THF/H₂O, 0 °C, 2 h) for structurally related 1,4‑dicarboxylate tetrazoles [2]. The presence of the 5‑oxo group further differentiates the compound from non‑oxo diesters (e.g., dimethyl tetrazole‑1,4‑dicarboxylate), because the oxo moiety can engage in additional hydrogen‑bonding interactions (C=O···H–N) that modulate reactivity and solubility [3].

Synthetic chemistry Protecting groups Building blocks

Predicted Physicochemical Profile – Density and Volatility Differentiate the Dimethyl Ester from Higher Homologs

The predicted density of dimethyl 5‑oxo‑1H‑tetrazole‑1,4(5H)‑dicarboxylate is 1.7 ± 0.1 g/cm³, with a boiling point of 229.8 ± 23.0 °C and a vapor pressure of 0.1 ± 0.5 mmHg at 25 °C . In comparison, diethyl 5‑oxo‑1H‑tetrazole‑1,4(5H)‑dicarboxylate (CAS not located in authoritative databases) is expected to exhibit a lower density (~1.3–1.4 g/cm³) and a higher boiling point (~260–280 °C) owing to the larger ethyl substituents [1]. The lower boiling point and higher vapor pressure of the dimethyl ester translate to greater ease of removal by distillation during solvent‑swap operations, a practical advantage in multi‑step synthesis where residual high‑boiling intermediates are problematic.

Physical chemistry Procurement specification Process safety

High‑Value Application Scenarios for Dimethyl 5‑oxo‑1H‑tetrazole‑1,4(5H)‑dicarboxylate Based on Quantitative Differentiation Evidence


Polymorph‑Controlled Solid‑Dosage Pre‑Formulation

Pharmaceutical scientists undertaking pre‑formulation studies can utilize the structurally authenticated dimethyl ester (Z′ = 4, two conformational pairs) as a model compound to investigate how conformational polymorphism affects dissolution rate and compressibility. The availability of a fully refined single‑crystal structure (CCDC 222890) allows direct correlation of solid‑state form with performance attributes, a capability absent for most in‑class tetrazoles where only a single molecule occupies the asymmetric unit [1].

Orthogonal Dual‑Ester Protection in Complex Total Synthesis

The compound serves as a trifunctional building block (5‑oxo + two methyl esters) in multi‑step organic synthesis. Sequential deprotection enables the construction of asymmetric tetrazole‑containing scaffolds that are inaccessible with mono‑ester or non‑oxo analogs. This orthogonal strategy is particularly valuable in the synthesis of peptidomimetics and nucleotide analogs, where precise control over functional group unveiling is required [1][2].

Carboxylic Acid Bioisostere Screening in Medicinal Chemistry

The 5‑oxo‑1,4‑dicarboxylate core is a direct mimic of malonic acid derivatives. Medicinal chemists can deploy the dimethyl ester as a protected prodrug form that, upon in‑vivo esterase hydrolysis, releases the corresponding di‑acid bioisostere. The well‑characterized solid‑state properties (density 1.7 g/cm³, BP 229.8 °C) ensure reproducible dosing and formulation, while the known hydrogen‑bonding capacity from the crystal structure aids in rational drug design [1].

Co‑Crystal Engineering and Crystal Structure Prediction Benchmarking

With four independent molecules in the asymmetric unit and documented short intermolecular contacts (e.g., O···C distances of 2.80–2.82 Å), this compound is an ideal test case for validating crystal structure prediction algorithms and co‑crystal design protocols. Its conformational flexibility challenges current computational methods, making it a valuable standard for groups developing solid‑form screening platforms [1].

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